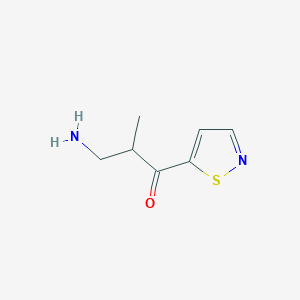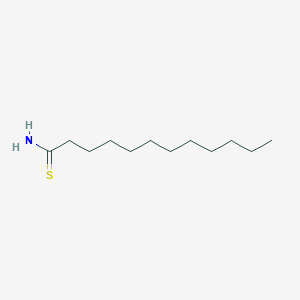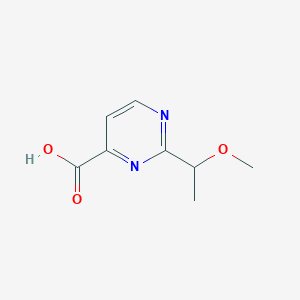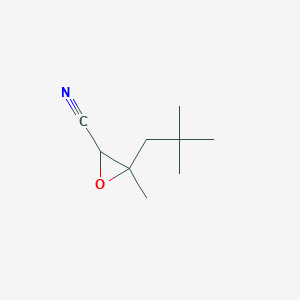![molecular formula C10H19NO B13168993 3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL](/img/structure/B13168993.png)
3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique configuration, which includes a bicyclo[2.2.1]heptane ring system. The presence of both an amino group and a hydroxyl group makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclo[2.2.1]heptane derivative with an appropriate amine and alcohol under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group but lacking the amino group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: Another related compound with additional methyl groups.
Uniqueness
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows for a wide range of chemical modifications and applications. Its bicyclic structure also provides distinct steric and electronic properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
3-amino-1-(2-bicyclo[2.2.1]heptanyl)propan-1-ol |
InChI |
InChI=1S/C10H19NO/c11-4-3-10(12)9-6-7-1-2-8(9)5-7/h7-10,12H,1-6,11H2 |
InChI-Schlüssel |
FSYQDGTXVJGTHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)


![3-[(Pyrrolidin-1-yl)methyl]azepane](/img/structure/B13168935.png)


methanol](/img/structure/B13168953.png)
![4,8-Dibromo[1,2,5]selenadiazolo[3,4-f]benzo[c][1,2,5]thiadiazole](/img/structure/B13168963.png)

![1-[2-(Aminomethyl)cyclopentyl]prop-2-en-1-one](/img/structure/B13168966.png)



![(2E)-3-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13168984.png)
